molecular formula C11H11N3O2S B5631262 5-(4-morpholinylcarbonyl)-1,2,3-benzothiadiazole

5-(4-morpholinylcarbonyl)-1,2,3-benzothiadiazole

Cat. No. B5631262
M. Wt: 249.29 g/mol
InChI Key: NDUBYKRNILHJSF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzothiadiazole derivatives often involves reactions that introduce functional groups to the benzothiadiazole core. For example, the synthesis of various derivatives through reactions such as cyclization of thiosemicarbazide derivatives to form 1,2,4-triazole rings, or conversion into 1,3,4-thiadiazole rings, showcases the chemical versatility of the benzothiadiazole structure (Umut Salgın-Gökşen et al., 2007).

Molecular Structure Analysis

The molecular structure of benzothiadiazole derivatives has been extensively studied. For instance, the crystal structure analysis of similar compounds provides insights into the arrangement and conformation of molecules, highlighting the significance of hydrogen bonding, π-π interactions, and the spatial orientation of functional groups in determining the structural stability and properties of these molecules (S. Franklin et al., 2011).

Chemical Reactions and Properties

Benzothiadiazole derivatives undergo various chemical reactions, contributing to their broad application range. The reactivity can be attributed to the presence of functional groups that facilitate interactions such as electron transfer, highlighting their potential in materials science and as bioactive compounds (J. N. Robinson et al., 1988).

Physical Properties Analysis

The physical properties of benzothiadiazole derivatives, such as solubility and phase behavior, are influenced by their molecular structure. Spectroscopic studies reveal how modifications in the thiadiazole group affect the molecular organization and interaction with solvents or biological membranes, indicating the importance of structural features in determining physical behavior (Dariusz Kluczyk et al., 2016).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of benzothiadiazole derivatives are closely related to their electronic structure and substituent effects. The presence of functional groups like morpholine influences the electronic distribution within the molecule, affecting its reactivity towards nucleophiles and electrophiles, as well as its photophysical properties (J. Matysiak & A. Opolski, 2006).

properties

IUPAC Name

1,2,3-benzothiadiazol-5-yl(morpholin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2S/c15-11(14-3-5-16-6-4-14)8-1-2-10-9(7-8)12-13-17-10/h1-2,7H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDUBYKRNILHJSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC3=C(C=C2)SN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Morpholine-4-carbonyl)-1,2,3-benzothiadiazole

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